Cas no 62869-74-3 (Benzenemethanamine,4-nitro-N-propyl-)

Benzenemethanamine,4-nitro-N-propyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine,4-nitro-N-propyl-
- 4-Nitro-N-propylbenzylamine hydr
- N-(4-nitrobenzyl)propan-1-amine
- N-(n-Propyl)-4-nitrobenzylaminehydrochloride,(4-Nitrobenzyl-n-propylaminehydro-chloride
-
Computed Properties
- Exact Mass: 230.08235
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 55.2
Experimental Properties
- Color/Form: 。
- Melting Point: 227-230°C
- PSA: 55.17
- Solubility: 。
Benzenemethanamine,4-nitro-N-propyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-41923-0.5g |
[(4-nitrophenyl)methyl](propyl)amine |
62869-74-3 | 95.0% | 0.5g |
$122.0 | 2025-03-15 | |
Enamine | EN300-41923-2.5g |
[(4-nitrophenyl)methyl](propyl)amine |
62869-74-3 | 95.0% | 2.5g |
$252.0 | 2025-03-15 | |
Enamine | EN300-41923-0.25g |
[(4-nitrophenyl)methyl](propyl)amine |
62869-74-3 | 95.0% | 0.25g |
$117.0 | 2025-03-15 | |
Enamine | EN300-41923-1.0g |
[(4-nitrophenyl)methyl](propyl)amine |
62869-74-3 | 95.0% | 1.0g |
$128.0 | 2025-03-15 | |
Enamine | EN300-41923-10.0g |
[(4-nitrophenyl)methyl](propyl)amine |
62869-74-3 | 95.0% | 10.0g |
$595.0 | 2025-03-15 | |
Enamine | EN300-41923-5.0g |
[(4-nitrophenyl)methyl](propyl)amine |
62869-74-3 | 95.0% | 5.0g |
$386.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038396-1g |
N-(4-Nitrobenzyl)propan-1-amine |
62869-74-3 | 1g |
¥236.00 | 2024-05-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038396-5g |
N-(4-Nitrobenzyl)propan-1-amine |
62869-74-3 | 5g |
¥1019.00 | 2024-05-06 | ||
Enamine | EN300-41923-0.05g |
[(4-nitrophenyl)methyl](propyl)amine |
62869-74-3 | 95.0% | 0.05g |
$107.0 | 2025-03-15 | |
Enamine | EN300-41923-0.1g |
[(4-nitrophenyl)methyl](propyl)amine |
62869-74-3 | 95.0% | 0.1g |
$112.0 | 2025-03-15 |
Benzenemethanamine,4-nitro-N-propyl- Related Literature
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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3. Back matter
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
Additional information on Benzenemethanamine,4-nitro-N-propyl-
Benzenemethanamine,4-nitro-N-propyl- (CAS No. 62869-74-3): A Comprehensive Overview
Benzenemethanamine,4-nitro-N-propyl-, identified by its Chemical Abstracts Service (CAS) number 62869-74-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of nitroaromatic amines, which have garnered considerable attention due to their diverse applications in medicinal chemistry, agrochemicals, and material science. The structural integrity and functional properties of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of Benzenemethanamine,4-nitro-N-propyl- consists of a benzene ring substituted with a nitro group at the 4-position and an N-propylamine moiety at the methyl position. This unique arrangement imparts distinct chemical reactivity, making it a versatile building block for further functionalization. The presence of the nitro group enhances its utility in electrophilic aromatic substitution reactions, while the propylamine side chain provides a nucleophilic site for subsequent modifications.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic amines. Studies have demonstrated that these compounds can exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitro group in Benzenemethanamine,4-nitro-N-propyl- can be reduced to an amine, leading to the formation of novel amine derivatives with enhanced bioavailability and improved pharmacokinetic profiles.
One of the most compelling aspects of Benzenemethanamine,4-nitro-N-propyl- is its role in the development of targeted therapies. Researchers have leveraged its structural features to design molecules that interact selectively with specific biological targets. For instance, modifications at the propylamine moiety have been explored to enhance binding affinity to enzymes and receptors involved in disease pathways. This approach has paved the way for the discovery of novel drug candidates with improved therapeutic efficacy.
The synthesis of Benzenemethanamine,4-nitro-N-propyl- typically involves multi-step organic reactions, starting from commercially available precursors such as 4-nitrotoluene. The process often requires careful optimization to achieve high yields and purity. Advanced synthetic techniques, including catalytic hydrogenation and nucleophilic substitution reactions, are employed to introduce the desired functional groups while minimizing side products.
The analytical characterization of this compound is crucial for ensuring its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm its identity and purity. These analytical methods provide detailed insights into the molecular structure and help in identifying any impurities that might affect its performance in downstream applications.
In conclusion, Benzenemethanamine,4-nitro-N-propyl- (CAS No. 62869-74-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new possibilities in medicinal chemistry, compounds like this are poised to play a pivotal role in shaping the future of drug discovery.
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